An In-depth Technical Guide to 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and spectroscopic data of analogous structures, this document serves as a critical resource for researchers engaged in the exploration of novel therapeutics. The thiazolo[4,5-d]pyrimidine scaffold is a recognized "privileged structure" due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets.[1]
Core Molecular Attributes and Physicochemical Properties
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a chlorinated heterocyclic compound featuring a fused thiazole and pyrimidine ring system. The presence of the dichloro substituents at the 5 and 7 positions of the pyrimidine ring, combined with the methylthio group at the 2-position of the thiazole ring, imparts distinct chemical reactivity and potential for selective functionalization. While specific experimental data for this exact molecule is not widely published, its properties can be reliably inferred from closely related analogs and foundational chemical principles.
Table 1: Predicted Physicochemical Properties of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
| Property | Predicted Value | Remarks |
| Molecular Formula | C₆H₃Cl₂N₃S₂ | --- |
| Molecular Weight | 252.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on analogous chlorinated heterocyclic compounds. |
| Melting Point | Expected to be in the range of 140-200 °C | Based on melting points of similar chloro-thiazolopyrimidines. For instance, 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a melting point of 132–133 °C.[1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Typical for chlorinated heterocyclic compounds. |
| Stability | Moderately stable under standard conditions. Sensitive to strong nucleophiles and high temperatures. | The dichloro substituents are reactive sites. |
Synthesis and Chemical Reactivity
The synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine can be approached through a multi-step sequence, leveraging established methods for the construction of the thiazolo[4,5-d]pyrimidine core. A plausible synthetic strategy would involve the initial formation of a substituted pyrimidine, followed by annulation of the thiazole ring and subsequent chlorination.
A convenient synthesis for the closely related 5,7-Dichlorothiazolo[5,4-d]pyrimidine has been reported, providing a strong foundation for the synthesis of the target molecule. An analogous four-step procedure could be elaborated for its preparation.
Reactivity of the Dichloro Substituents
The chlorine atoms at the 5 and 7 positions of the pyrimidine ring are the primary sites of reactivity. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This reactivity is central to the utility of this compound as a scaffold in drug discovery, enabling the synthesis of diverse libraries of derivatives for biological screening.
The differential reactivity of the two chlorine atoms can potentially be exploited for selective functionalization, although this would require careful control of reaction conditions.
Figure 1: General reactivity of the dichloro-substituents.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a singlet for the methylthio (-SCH₃) protons. The chemical shift for these protons in similar molecules typically appears in the range of δ 2.5-2.7 ppm. For example, in 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo [3,2- a] pyrimidine, the -SCH₃ protons appear as a singlet at δ 2.53 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework. Characteristic signals would include:
-
A signal for the methylthio carbon, typically around δ 15-20 ppm.
-
Signals for the carbon atoms of the thiazole and pyrimidine rings. The carbons attached to the chlorine atoms (C5 and C7) would be expected to have chemical shifts in the range of δ 150-165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic absorption bands for C-Cl stretching, C=N stretching within the heterocyclic rings, and C-S stretching.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a definitive feature.
Potential Applications in Drug Discovery
The thiazolo[4,5-d]pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse pharmacological activities.[1] Derivatives of this core structure have been investigated for a range of applications, including:
-
Anticancer Agents: Many thiazolo[4,5-d]pyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines.[1]
-
Antimicrobial and Antiviral Agents: This class of compounds has also been explored for the treatment of infectious diseases.
-
Kinase Inhibitors: The structural similarity to purines makes them suitable candidates for targeting ATP-binding sites of kinases.
The title compound, with its reactive dichloro groups, serves as a versatile intermediate for the synthesis of libraries of substituted thiazolo[4,5-d]pyrimidines for screening against various biological targets.
Figure 2: Potential applications in drug discovery.
Experimental Protocols (Hypothetical)
While a specific protocol for the synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is not available, a general procedure can be outlined based on the synthesis of analogous compounds.
General Synthetic Approach
-
Synthesis of a Dihydroxy-thiopyrimidine Intermediate: A suitable starting material, such as a substituted malonate, can be condensed with thiourea to form a dihydroxy-thiopyrimidine derivative.
-
Methylation: The thio group can be methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate.
-
Annulation of the Thiazole Ring: Further reaction steps would lead to the formation of the fused thiazole ring.
-
Chlorination: The dihydroxy groups on the pyrimidine ring can be converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common method for the synthesis of dichloropyrimidines.
Figure 3: A plausible synthetic workflow.
Safety and Handling
As with all chlorinated heterocyclic compounds, 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its key features are the reactive dichloro substituents, which allow for diverse functionalization. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, synthesis, and potential applications based on the well-established chemistry of the thiazolo[4,5-d]pyrimidine scaffold. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
